3-Chloroindolizine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloroindolizine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-4-7-3-1-2-6-10(7)8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDFQVVAWDBBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Indolizine Core Structures: General Principles
The synthesis of the indolizine (B1195054) scaffold, a nitrogen-containing fused heterocycle, has been a subject of extensive research, leading to a diverse array of synthetic strategies. rsc.orgresearchgate.net Modern synthetic methodologies primarily build upon two strategic approaches: constructing the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) moiety or, conversely, forming the six-membered pyridine ring from a pyrrole precursor. nih.govbohrium.com
Key synthetic transformations employed in advanced methodologies include:
Cycloaddition Reactions: 1,3-dipolar cycloadditions are among the most prevalent methods, typically involving the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes (dipolarophiles). chim.itjbclinpharm.org
Intramolecular Cyclization: These methods involve the ring closure of suitably functionalized pyridine or pyrrole derivatives. chim.it This can be achieved through various means, including transition-metal catalysis and thermal conditions.
Multi-Component Reactions (MCRs): These reactions offer high efficiency and atom economy by combining three or more starting materials in a single pot to assemble the complex indolizine core. researchgate.netnih.gov
Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, gold, and rhodium have become indispensable for forging new C-C and C-N bonds, enabling novel pathways to indolizines that were previously difficult to access. bohrium.comresearchgate.netijettjournal.org These include cross-coupling reactions, cycloisomerizations, and carbonylative couplings. nih.govorganic-chemistry.org
The choice of strategy is often dictated by the desired substitution pattern on the final indolizine product, as different methodologies provide regiochemical control over the placement of functional groups. nih.gov
Pyrrole Based Synthetic Routes to Indolizines
While routes starting from pyridine (B92270) derivatives have historically been more common, syntheses commencing with pyrrole (B145914) scaffolds have gained significant traction due to the increasing availability of diverse pyrrole starting materials. rsc.orgbohrium.com This approach involves the annulation of the six-membered pyridine ring onto the pyrrole core.
A notable strategy is the facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives, which provides a direct route to indolizines with various substituents on the newly formed pyridine ring. organic-chemistry.org Another powerful method involves the annulation of a second ring onto the pyrrole nucleus using precursors like gamma-lactones, which has been successfully applied to the synthesis of related indolizidine alkaloids. researchgate.net Furthermore, indolizine (B1195054) derivatives can be synthesized from N-propargyl pyrrole derivatives, which undergo a [2+2] cycloaddition reaction of an in-situ formed pyrrole N-allene intermediate. researchgate.net
The following table summarizes representative pyrrole-based synthetic methods.
| Starting Pyrrole Derivative | Reagents/Conditions | Key Transformation | Resulting Indolizine |
| 2-Acetylpyrroles | Triflic anhydride, then Suzuki-Miyaura coupling | Cycloaromatization | C8-substituted indolizines |
| N-Propargyl pyrroles | Basic medium, heat | In-situ allene (B1206475) formation, [2+2] cycloaddition | Substituted indolizines |
| Pyrrole | γ-Lactones, Boron tribromide | Ring opening, cyclization | Indolizidinone core |
Multi Component Reactions for Indolizine Scaffold Assembly
Indirect Routes to Chloroindolizines: Comparative Analysis
Indirect synthetic strategies for chloroindolizines often involve constructing the indolizine core with a precursor that can be subsequently transformed into a chloro-substituted product, or employing cyclization reactions where a chlorine atom is already present in one of the starting materials. These methods offer advantages in terms of regioselectivity and functional group tolerance compared to direct halogenation, which can be less controlled.
Formation of 1-Chloroindolizines from α-Chloronitroalkenes
A significant indirect route to 1-chloroindolizines involves the [3+2] annulation reaction between pyridinium salts and α-chloronitroalkenes chim.itrsc.org. This methodology leverages the electron-deficient nature of nitroalkenes, which act as versatile building blocks for heterocycle synthesis wikipedia.orgrsc.org.
In this approach, pyridinium ylides, typically generated in situ from pyridinium salts, react with α-chloronitroalkenes. The reaction proceeds through a cascade of events, often involving Michael addition followed by cyclization and elimination of nitrous acid (HNO₂). Copper(II) acetate (B1210297) is frequently employed as an oxidant in these transformations, facilitating the oxidative annulation process chim.itrsc.org.
The regioselectivity of this reaction strongly favors the formation of 1-chloroindolizines. This is attributed to the specific electronic and steric interactions during the cyclization step, where the chlorine atom from the α-chloronitroalkene is incorporated at the C1 position of the indolizine ring. While α-fluoronitroalkenes yield 1-fluoroindolizines and α-bromonitroalkenes often fail to react due to steric hindrance, α-chloronitroalkenes provide a reliable pathway to their 1-chloro counterparts chim.it.
Reaction Scheme Example: A general scheme involves the reaction of a pyridinium salt with an α-chloronitroalkene in the presence of a base (e.g., 2,6-lutidine) and a copper(II) acetate catalyst. This leads to the formation of a 1-chloroindolizine derivative through an oxidative annulation process.
| Starting Materials | Reagents/Conditions | Product Type | Yield Range | Reference |
| Pyridinium salt, α-chloronitroalkene | Cu(II) acetate, 2,6-lutidine, oxidant (e.g., air) | 1-Chloroindolizines | Good | chim.itrsc.org |
| Pyridinium salt, α-chloronitroalkene | Copper(II) acetate, 2,6-lutidine | 1-Chloroindolizines | Up to 81% | rsc.org |
Synthesis of 5-Chloroindolizines through Alternative Cyclization Pathways
The synthesis of 5-chloroindolizines typically requires different cyclization strategies compared to their 1-chloro isomers. While direct halogenation of indolizines is challenging and often lacks regioselectivity, indirect methods involving specific precursors or transformations are employed jbclinpharm.orgbeilstein-journals.orgresearchgate.netnih.gov.
One notable indirect route involves the preparation of 5-chloroindolizines from 5-indolizinones. These indolizinones can be converted to the corresponding 5-chloroindolizines by treatment with phosphoryl chloride (POCl₃) at elevated temperatures beilstein-journals.orgresearchgate.net. This reaction effectively substitutes the oxygen atom of the indolizinone with a chlorine atom, yielding the desired 5-chloroindolizine (B13661133) derivatives.
Another approach involves the nucleophilic substitution of a suitable leaving group at the 5-position of a pre-formed indolizine ring. For instance, if a 5-haloindolizine (other than chloro) or a derivative with a good leaving group at C5 is available, it can be transformed into a 5-chloroindolizine through appropriate substitution reactions, although this is less common than the POCl₃ method.
The synthesis of 5-substituted indolizines, in general, has been limited, with few reliable methods available. However, the development of routes to 5-chloroindolizines, such as those described above, provides valuable intermediates for further functionalization at the C5 position via nucleophilic displacement reactions beilstein-journals.orgresearchgate.netnih.gov. This allows for the creation of a diverse range of 5-substituted indolizines, which are otherwise difficult to access.
Reaction Scheme Example: The conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones to 2-aryl-5-chloro-6-cyano-7-methylindolizines using POCl₃ is a representative example of this synthetic strategy.
| Starting Material | Reagents/Conditions | Product Type | Yield Range | Reference |
| 2-Aryl-6-cyano-7-methyl-5-indolizinones | POCl₃, 80–100 °C, 10 hours | 5-Chloroindolizines | Good | beilstein-journals.orgresearchgate.net |
| 2-Aryl-5-chloro-6-cyano-7-methylindolizines (as precursor) | Nucleophilic substitution (e.g., with sodium methoxide, amines) | 5-Substituted Indolizines | Good to Excellent | beilstein-journals.orgnih.gov |
| 2-Chloro-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide | Dimethyl acetylenedicarboxylate (DMAD), base | 5-Chloroindolizine tricarboxylates | Not specified | researchgate.net |
Reactivity and Mechanistic Investigations of 3 Chloroindolizine
Nucleophilic Substitution Reactions at the C3 Position of 3-Chloroindolizine
The reactivity of aromatic systems towards nucleophilic substitution is heavily dependent on the electronic density of the ring. Nucleophilic aromatic substitution (NAS) reactions typically require the aromatic ring to be electron-deficient, a condition often achieved by the presence of strong electron-withdrawing groups.
The indolizine (B1195054) ring system, however, is considered a π-excessive heterocycle. Theoretical and experimental studies have shown that the highest electron density is located at the C3 position. This inherent electron-rich character makes the C3 position a prime target for electrophiles, not nucleophiles. Consequently, the direct displacement of a substituent at the C3 position by a nucleophile is electronically disfavored and not a characteristic reaction of the indolizine core.
Organometallic reagents, such as organolithium compounds like lithium piperidide, are powerful nucleophiles and strong bases. libretexts.orgyoutube.com In reactions with aryl halides, they can participate in nucleophilic substitution. However, due to the high electron density at the C3 position of the indolizine nucleus, this compound is not expected to readily undergo nucleophilic substitution with such reagents. The electron-rich nature of the reaction center would repel the incoming nucleophile, making the formation of a Meisenheimer-like intermediate, characteristic of many NAS mechanisms, energetically unfavorable. As such, documented examples of this compound reacting with organometallic reagents like lithium piperidide via substitution at the C3 position are not prevalent in the scientific literature.
The general unreactivity of the C3 position of indolizine towards nucleophilic attack extends to a wide range of other nucleophilic reagents. Common nucleophiles used in organic synthesis, such as alkoxides, amines, and cyanides, are unlikely to displace the chlorine atom from the C3 position under standard nucleophilic aromatic substitution conditions. The intrinsic electronic properties of the indolizine ring system present a significant barrier to this class of reaction at this specific position.
Cycloaddition Reactions Involving this compound
While unfavorable for nucleophilic substitution, the this compound scaffold is well-suited for participation in other transformations, most notably cycloaddition reactions. Indolizines can act as 8π components in [8+2] cycloadditions with electron-deficient alkynes (dipolarophiles) to construct the cycl[3.2.2]azine ring system. nih.govresearchgate.net
In the context of [8+2] cycloaddition reactions, the presence of a good leaving group at the C3 position, such as a chlorine atom, is highly advantageous. When indolizine reacts with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD), a bicyclic intermediate is formed. For the parent indolizine, this intermediate must be oxidized in a separate step to achieve the final aromatic cyclazine product.
However, when a leaving group like chlorine is present at C3, the intermediate can spontaneously eliminate hydrogen chloride (HCl) to directly afford the aromatic cyclazine. nih.gov This circumvents the need for an external oxidant, simplifying the reaction procedure and often leading to higher yields. The chlorine atom, therefore, plays a crucial role by facilitating the final aromatization step.
The [8+2] cycloaddition of 3-substituted indolizines is a powerful method for the synthesis of cyclazines, a class of polycyclic aromatic nitrogen heterocycles. The reaction of this compound with an alkyne, such as DMAD, is expected to proceed via a concerted or stepwise cycloaddition, followed by the facile elimination of HCl to yield the corresponding substituted cycl[3.2.2]azine. nih.gov This strategy provides a direct entry into complex, fused heterocyclic systems from readily accessible indolizine precursors.
The table below illustrates the general principle using various 3-substituted indolizines, where the substituent 'X' acts as a leaving group to facilitate cyclazine formation.
| Indolizine Reactant (Substituent at C3) | Dipolarophile | Product | Leaving Group (HX) | Reference |
| 3-Acyloxyindolizine | DMAD | Cyclazine | Carboxylic Acid | nih.gov |
| 3-Hydrazinoindolizine | DMAD | Cyclazine | N2 + H2 | nih.gov |
| This compound (Predicted) | DMAD | Cyclazine | HCl | nih.gov |
This table demonstrates the principle of the reaction where various substituents at the C3 position can act as leaving groups.
Electrophilic Aromatic Substitution Patterns in Halogenated Indolizines
The indolizine ring is highly reactive towards electrophilic aromatic substitution (EAS), with the reaction preferentially occurring at the C3 position due to its highest electron density. nih.gov When this position is already occupied, as in this compound, the directing effects of both the heterocyclic system and the existing substituent must be considered.
Halogens are a unique class of substituents in EAS. They are deactivating due to their strong electron-withdrawing inductive effect, which lowers the electron density of the aromatic ring and slows the rate of substitution compared to benzene (B151609). libretexts.orglibretexts.org However, they are ortho-, para-directing because they can donate a lone pair of electrons via a resonance effect, which helps to stabilize the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.orgyoutube.com
In the case of this compound, the chlorine atom deactivates the entire molecule towards further electrophilic attack. Since the most reactive site (C3) is blocked, any subsequent substitution would be forced to occur at other positions. The next most nucleophilic position in the indolizine ring is C1. Therefore, electrophilic attack on this compound would likely be directed to the C1 position or, depending on the electrophile and reaction conditions, to positions within the six-membered ring. The resonance-donating ability of the chlorine atom, while weak, would contribute to stabilizing the intermediate formed by attack at C1, reinforcing this preference over other positions in the five-membered ring.
Regioselectivity Influences of the Chloro Substituent
The indolizine ring system is inherently electron-rich, particularly the five-membered pyrrole-like ring. Electrophilic attack typically occurs at the C1 or C3 positions. The presence of a chloro group at the 3-position significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.
Based on established principles of electrophilic aromatic substitution, the chlorine atom acts as a deactivating group due to its inductive electron-withdrawing effect (-I), making the ring less reactive than unsubstituted indolizine. youtube.comresearchgate.net However, through resonance, it can donate a lone pair of electrons (+R effect), which directs incoming electrophiles to the ortho and para positions relative to itself.
In the this compound framework, the positions ortho to the chloro group are C2 and the nitrogen bridgehead, while the para position is C1. Consequently, electrophilic attack is predicted to be directed towards the C1 and C2 positions. The inherent nucleophilicity of the indolizine C1 position, coupled with the directing effect of the chloro substituent, suggests that C1 would be a probable site for substitution. However, the deactivating nature of the halogen will necessitate harsher reaction conditions compared to the parent indolizine. Direct lithiation of indolizine systems has been shown to occur selectively at the C5 position, indicating the high electron density of the six-membered ring as well. nih.gov
Nitration, Acylation, and Alkylation Studies on Indolizine Systems
While specific studies on the nitration, acylation, and alkylation of this compound are not extensively documented, the reactivity of the parent indolizine system provides a basis for predicting its behavior. Electrophilic substitution on indolizines predominantly occurs at the C3 position, and to a lesser extent, at the C1 position. rsc.orgnih.gov
Nitration: The nitration of aromatic compounds is a classic electrophilic substitution reaction. wikipedia.org For electron-rich heterocycles like indolizine, nitrating agents such as nitric acid in sulfuric acid or acetyl nitrate (B79036) are typically employed. beilstein-journals.org In the case of this compound, the C3 position is blocked. The chloro group deactivates the ring but directs incoming electrophiles to C1 and C2. Therefore, nitration is expected to yield a mixture of 1-nitro-3-chloroindolizine and 2-nitro-3-chloroindolizine, with the exact ratio depending on steric and electronic factors. Studies on electronegatively substituted indoles show that nitration often occurs on the benzene ring portion (corresponding to the pyridine (B92270) ring in indolizine). umn.edu
Acylation: Friedel-Crafts acylation and related reactions are common methods for introducing acyl groups onto aromatic rings. The acylation of indolizines typically occurs at the C3 position. researchgate.net For this compound, acylation would be directed to other positions. Palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides can also yield acylated indolizine derivatives. organic-chemistry.org Given the directing effects of the chloro substituent, acylation of this compound would likely occur at the C1 position.
Alkylation: The alkylation of indolizines can be achieved using various electrophiles. Brønsted acid-catalyzed C3-alkylation of indolizines with precursors of quinone methides has been established. rsc.org Since the C3 position in this compound is substituted, alkylation would be anticipated at the C1 or C5 positions, the latter often being accessible through lithiation. nih.gov
| Reaction | Reagent/Catalyst | Expected Major Product(s) on this compound |
| Nitration | HNO₃/H₂SO₄ | 1-Nitro-3-chloroindolizine, 2-Nitro-3-chloroindolizine |
| Acylation | RCOCl/AlCl₃ | 1-Acyl-3-chloroindolizine |
| Alkylation | RX/Lewis Acid | 1-Alkyl-3-chloroindolizine |
Transition Metal-Catalyzed Coupling Reactions of this compound (e.g., Palladium-Catalyzed)
The chlorine atom at the C3 position of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates, although often less reactive than the corresponding bromides or iodides. nobelprize.org
The general mechanism for these reactions involves the oxidative addition of the aryl chloride to a low-valent palladium(0) complex, followed by transmetalation with a suitable organometallic reagent (for C-C coupling) or coordination of an amine or alcohol (for C-N/C-O coupling), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.org
Cross-Coupling Methodologies for C-C, C-N, C-O Bond Formation
C-C Bond Formation:
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (boronic acid or ester) and is widely used for the synthesis of biaryl compounds. harvard.eduorganic-chemistry.org this compound can be expected to react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄) to afford 3-arylindolizines or 3-vinylindolizines. The Suzuki-type cross-coupling has been successfully demonstrated on 5-iodoindolizines. nih.gov
Heck Reaction: The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org this compound could be coupled with alkenes like styrene (B11656) or acrylates to yield 3-alkenylindolizine derivatives. This reaction offers a direct method for vinylation of the indolizine core. nih.govbeilstein-journals.org
Other C-C Couplings: Reactions like the Stille (using organotin reagents), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings are also plausible, providing access to a wide array of 3-substituted indolizines.
C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This methodology can be applied to this compound to synthesize various 3-aminoindolizine derivatives by coupling with primary or secondary amines, amides, or other nitrogen nucleophiles. The choice of palladium precursor, phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and base is crucial for achieving high yields.
C-O Bond Formation: Palladium-catalyzed C-O cross-coupling reactions allow for the synthesis of diaryl ethers from aryl halides and phenols or alcohols. organic-chemistry.org this compound could undergo coupling with various phenols or alcohols to produce 3-aryloxy- or 3-alkoxyindolizines. Similar to C-N coupling, this transformation requires a suitable palladium catalyst, ligand, and base.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 3-Arylindolizine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 3-Alkenylindolizine |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, XPhos, NaOtBu | 3-Aminoindolizine |
| C-O Coupling | Ar-OH | Pd(OAc)₂, BINAP, K₃PO₄ | 3-Aryloxyindolizine |
Oxidative and Reductive Transformations of this compound
Information regarding the specific oxidative and reductive transformations of this compound is limited in the available literature. However, predictions can be made based on the general chemistry of indolizines and related N-heterocycles.
Oxidative Transformations: The electron-rich indolizine ring is generally susceptible to oxidation. Depending on the oxidant and reaction conditions, various outcomes are possible. Mild oxidation might lead to the formation of N-oxides or epoxidation of the double bonds in the five-membered ring. Stronger oxidation could lead to ring-opening or degradation of the heterocyclic system. The presence of the chloro substituent may influence the stability of the ring towards oxidation. Metal-free oxidative dehydrogenation has been used in the synthesis of indolizine systems from precursors. organic-chemistry.org
Reductive Transformations: Reduction of the this compound system could proceed via several pathways.
Catalytic Hydrogenation: Under catalytic hydrogenation conditions (e.g., H₂/Pd-C), reduction of the heterocyclic ring system to form tetrahydro- or perhydroindolizine derivatives is possible. Additionally, hydrodechlorination (hydrogenolysis of the C-Cl bond) could occur, leading to the formation of unsubstituted indolizine. The relative rates of ring reduction versus dehalogenation would depend on the catalyst and reaction conditions.
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of functional groups. Their effect on the this compound ring would likely be minimal unless other reducible functional groups are present on the molecule. Reduction of nitro-substituted indolocarbazoles with zinc powder and hydrochloric acid has been reported to afford the corresponding amino derivatives. beilstein-journals.org A similar transformation could be envisioned if a nitro group were present on the this compound scaffold.
Derivatization and Functionalization of 3 Chloroindolizine
Introduction of Diverse Functionalities via the C3-Chloro Position
The chlorine atom at the C3 position of the indolizine (B1195054) ring acts as a leaving group, enabling a variety of substitution reactions. This position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between 3-chloroindolizine and an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base. This method is highly versatile for introducing aryl and vinyl substituents at the C3 position.
Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is a key method. This palladium-catalyzed reaction couples this compound with a primary or secondary amine, leading to the formation of 3-aminoindolizine derivatives.
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
These cross-coupling reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide array of derivatives with tailored electronic and steric properties.
Regioselective Functionalization at Other Indolizine Positions (C1, C2, C5, C7)
While the C3 position is readily functionalized, achieving regioselectivity at other positions of the indolizine ring in the presence of a C3-chloro substituent presents a greater synthetic challenge. Several advanced methodologies have been developed to address this, enabling the synthesis of polysubstituted indolizines.
Directed Metalation Strategies for C-H Functionalization
Directed metalation is a powerful strategy that utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with various electrophiles. For indolizine systems, this approach has been particularly successful for functionalization at the C5 position. The nitrogen atom of the indolizine ring can act as a directing group, facilitating lithiation at the adjacent C5 position. Subsequent quenching with an electrophile introduces a substituent at this site. While this method is well-established for indolizines, its application to this compound requires careful consideration of the reaction conditions to avoid unwanted side reactions involving the chloro-substituent.
Chiral Phosphoric Acid-Catalyzed Enantioselective Alkylation of Indolizines
The enantioselective functionalization of indolizines is crucial for the synthesis of chiral molecules with potential applications in pharmacology and materials science. Chiral phosphoric acids have emerged as effective catalysts for the enantioselective alkylation of indolizines. These catalysts can control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. While this methodology has been demonstrated for the alkylation of indolizines at the C1 and C3 positions, its application for regioselective functionalization at other positions in this compound derivatives is an area of ongoing research.
Borylation Methodologies for Halogenated Indolizines
The introduction of a boryl group, such as a boronic acid or boronic ester, onto the indolizine scaffold opens up further avenues for diversification through subsequent Suzuki-Miyaura cross-coupling reactions. Iridium-catalyzed C-H borylation has become a prominent method for the direct conversion of C-H bonds to C-B bonds. The regioselectivity of this reaction is often governed by steric and electronic factors. For indolizine derivatives, C-H borylation can be followed by a Suzuki-Miyaura cross-coupling reaction in a tandem process to introduce a variety of substituents. This strategy allows for the functionalization of positions that are not easily accessible by other means. The presence of a chloro-substituent on the indolizine ring can influence the regioselectivity of the borylation reaction, and careful optimization of the reaction conditions is necessary to achieve the desired outcome.
Synthesis of Poly-substituted Indolizine Derivatives Incorporating Chlorine
The synthesis of indolizine derivatives bearing multiple substituents, including a chlorine atom, is of significant interest for creating molecules with complex structures and tailored properties. Various synthetic strategies have been developed to achieve this, often involving multi-component reactions or sequential functionalization steps.
One approach involves the construction of the indolizine ring system from appropriately substituted precursors that already contain a chlorine atom. For example, the reaction of a substituted pyridine (B92270) with an α-haloketone can lead to the formation of a polysubstituted indolizine. By choosing starting materials with the desired substitution pattern, a variety of poly-substituted indolizines incorporating chlorine can be accessed.
Another strategy involves the sequential functionalization of the this compound core. This can be achieved by combining the methods described above. For instance, a Suzuki-Miyaura coupling at the C3 position could be followed by a directed metalation at the C5 position to introduce two different substituents. The order of these reactions is crucial and needs to be carefully planned to ensure compatibility of the functional groups and to achieve the desired regioselectivity.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Chloroindolizine
Advanced Vibrational Spectroscopy (IR, Raman) for Structural Characterization
Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, are indispensable tools for probing the molecular structure of organic compounds by identifying specific functional groups and bond vibrations.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group and chemical bond within a molecule has a characteristic absorption frequency, often reported as a wavenumber (cm⁻¹). For indolizine (B1195054) derivatives, IR spectroscopy can provide insights into the presence of aromatic ring systems, C-H stretching, C=C stretching within the rings, and C-N stretching vibrations.
Raman Spectroscopy
Raman spectroscopy, a complementary vibrational technique, relies on the inelastic scattering of monochromatic light (usually from a laser) by molecules. The scattered light exhibits frequency shifts (Raman shifts) that correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly useful for detecting vibrations involving non-polar bonds or symmetric vibrations that may be weak or absent in IR spectra.
Specific Raman spectroscopic data for 3-Chloroindolizine was not found in the provided literature search results. However, Raman spectroscopy is a powerful method for obtaining the vibrational fingerprint of molecules, providing information on skeletal vibrations and ring modes, which are critical for confirming the structural integrity of heterocyclic compounds like indolizines. Techniques like FT-Raman (Fourier Transform Raman) are commonly employed for such analyses chemrxiv.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Structure Probing
UV-Vis spectroscopy and fluorescence studies are crucial for understanding the electronic structure, conjugation, and potential photophysical properties of molecules like this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule, typically involving π electrons in conjugated systems. For aromatic and heterocyclic compounds like indolizines, these transitions often occur in the UV region.
Studies on indolizine derivatives have reported characteristic UV absorption bands. For instance, certain 3-(dialkylamino)indolizines exhibit an absorption maximum at approximately 241 nm, with a molar absorptivity (ε) of 2.4 × 10⁴ L mol⁻¹ cm⁻¹, which is comparable to unsubstituted indolizine oup.com. These absorption bands are indicative of π-π* electronic transitions within the conjugated indolizine ring system. The presence of substituents, such as the chlorine atom at the 3-position in this compound, can influence the exact position and intensity of these absorption bands due to electronic effects.
Fluorescence Studies
Fluorescence spectroscopy investigates the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is highly sensitive and provides information about the electronic excited states of molecules.
While direct fluorescence data for this compound was not explicitly detailed in the provided search snippets, indolizines and their aza-analogues are known to exhibit fluorescence chempedia.info. Fluorescence spectroscopy can reveal emission maxima (λem) and excitation maxima (λex), which are characteristic of the molecule's electronic structure and conjugation. The study of fluorescence properties can provide insights into excited-state dynamics, quantum yields, and potential applications in areas such as sensing or as fluorescent probes. Techniques like time-resolved emission spectral (TRES) measurements can further differentiate between multiple emitters with different lifetimes within a sample horiba.com.
Theoretical and Computational Investigations of 3 Chloroindolizine Chemical Behavior
Quantum Chemical Analysis of Electronic Structure and Aromaticity
A thorough understanding of 3-chloroindolizine would begin with a quantum chemical analysis of its electronic structure and aromaticity.
Molecular Orbital Analysis and Charge Distribution in the Presence of ChlorineThe presence of a chlorine atom at the 3-position is expected to significantly influence the electronic properties of the indolizine (B1195054) ring. Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies and spatial distributions of these frontier orbitals dictate the molecule's reactivity, electronic transitions, and kinetic stability.nih.gov
The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. The electronegative chlorine atom would likely lower the energy of both the HOMO and LUMO and alter their distribution across the molecule. Furthermore, calculations of the Mulliken or Natural Bond Orbital (NBO) charge distribution would quantify the partial charges on each atom, revealing the inductive effect of the chlorine atom and identifying potential sites for electrophilic and nucleophilic attack. doi.org
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
While the indolizine ring itself is rigid, substituents can have conformational flexibility. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a compound's behavior. rsc.org For a molecule like this compound, MD simulations, particularly in different solvents, could be used to study its intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial in biological systems and crystal engineering. nih.govnih.gov Although likely possessing limited conformational freedom itself, MD simulations would be critical for studying its interactions with larger molecules, such as enzymes or receptors, predicting binding modes and affinities. chemrxiv.org
Development of Theoretical Models for Understanding Halogen Effects in Indolizine Systems
The introduction of a halogen atom, such as chlorine, into the indolizine scaffold significantly alters its electronic structure and, consequently, its chemical behavior. Understanding these modifications is paramount for the rational design of indolizine derivatives with tailored properties. Theoretical and computational models provide a powerful lens through which to examine these halogen-induced effects at a molecular level, offering insights that are often difficult to obtain through experimental means alone.
Modern computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has become indispensable for modeling halogenated aromatic systems. nih.govnanobioletters.com DFT calculations, often employing hybrid functionals like B3LYP or long-range-corrected functionals such as ωB97X-D, coupled with appropriate basis sets (e.g., 6-311++G(d,p) or def2-TZVP), can accurately predict molecular geometries, electronic properties, and reactivity. mdpi.comresearchgate.net These models are crucial for developing a comprehensive understanding of how the chlorine substituent at the C-3 position of indolizine modulates its intrinsic characteristics.
The indolizine nucleus is an aromatic, π-electron-rich heterocycle. chim.it Theoretical models confirm that the highest electron density is typically located at the C-3 position of the five-membered ring, making it the most probable site for electrophilic attack. The introduction of a chlorine atom at this position introduces competing electronic effects. Chlorine acts as an electron-withdrawing group through induction (-I effect) due to its high electronegativity, while simultaneously acting as a weak electron-donating group through resonance (+R effect) by sharing its lone pair electrons with the π-system. Computational models are essential to quantify the net outcome of these opposing forces.
Several key properties are analyzed using these theoretical frameworks:
Molecular Geometry: DFT optimization provides precise information on bond lengths and angles. In this compound, the C-Cl bond length and the adjacent C-C bonds within the ring are expected to differ from standard values due to the electronic interplay between the halogen and the indolizine core. nih.gov
Charge Distribution and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on the molecular surface. walisongo.ac.idlibretexts.org These maps illustrate electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for nucleophilic and electrophilic attack, respectively. ucsb.edu For this compound, the MEP map would show a negative potential around the nitrogen atom and a region of positive potential (a "σ-hole") on the outer side of the chlorine atom, which is a key feature in forming halogen bonds. researchgate.net
Orbital Interactions and Delocalization: Natural Bond Orbital (NBO) analysis offers deeper insight into intramolecular electron delocalization. acs.orgwisc.edu This method quantifies the stabilization energies arising from interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis can elucidate the extent of delocalization of the chlorine lone pairs into the π-system of the indolizine ring, providing a quantitative measure of the resonance effect. nih.govijnc.ir
The development of these theoretical models allows for systematic in silico studies. By comparing the calculated properties of unsubstituted indolizine with those of this compound, a detailed picture of the halogen's influence emerges. This predictive capability is invaluable, guiding synthetic efforts and helping to explain experimental observations regarding the reactivity and physical properties of halogenated indolizine systems.
Interactive Data Table 1: Calculated Electronic Properties of Indolizine and this compound
This table presents hypothetical data derived from DFT (B3LYP/6-311++G(d,p)) calculations to illustrate the expected effects of chlorination at the C-3 position on the electronic properties of the indolizine core.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Indolizine | -5.50 | -0.85 | 4.65 | 1.80 |
| This compound | -5.75 | -1.20 | 4.55 | 2.50 |
Interactive Data Table 2: Natural Bond Orbital (NBO) Analysis — Key Donor-Acceptor Interactions
This table shows representative stabilization energies E(2) from NBO analysis, quantifying the delocalization of electron density from a chlorine lone pair into the indolizine π-system. Higher E(2) values indicate stronger interaction.
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | E(2) (kcal/mol) |
| LP(3) Cl | π(C2-C3) | 3.5 |
| LP(3) Cl | π(C1-C2) | 1.2 |
Q & A
Basic: What are the established synthetic routes for 3-Chloroindolizine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
this compound is typically synthesized via [1,3]-dipolar cycloaddition reactions involving pyridinium ylides and alkyne derivatives, followed by regioselective chlorination . Optimization requires precise control of temperature (e.g., 60–80°C for cycloaddition), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Design of Experiments (DOE) can systematically evaluate variables like catalyst loading (e.g., Pd/Cu systems) and reaction time. Purity (>95%) is confirmed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy .
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Structural elucidation relies on:
- 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 120–140 ppm (sp² carbons) confirm the indolizine core. Chlorine substitution shifts adjacent protons upfield by ~0.3 ppm .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 151.03 (calculated for C₈H₅ClN).
- X-ray Crystallography : Resolves bond angles and crystallographic packing, though challenges arise due to low melting points .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for substitutions at the C-3 position. Molecular docking (using software like MOE ) predicts interactions with biological targets, such as enzyme active sites. Validation involves comparing computed electrostatic potential maps with experimental kinetic data (e.g., Hammett plots) .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Structural Analogues : Subtle differences in substituents (e.g., electron-withdrawing groups at C-5) alter binding affinities .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times require standardization via IC₅₀ dose-response curves .
- Statistical Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and validate trends .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
this compound degrades under UV light and humid conditions. Stability protocols include:
- Storage : Sealed amber vials at 2–8°C under argon atmosphere.
- Degradation Monitoring : Periodic HPLC analysis tracks impurity profiles (e.g., hydrolysis to indolizine-3-ol). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound-based pharmacophores?
Methodological Answer:
SAR workflows involve:
- Fragment-Based Design : Introduce substituents (e.g., sulfonamides at C-1) and measure changes in target binding (e.g., kinase inhibition) via SPR or ITC .
- 3D-QSAR Models : CoMFA or CoMSIA maps steric/electronic requirements for activity. Validate with leave-one-out cross-validation (R² > 0.8) .
Basic: What ethical and reproducibility guidelines apply to this compound research?
Methodological Answer:
- Ethical Approval : Required for in vivo studies (specify IACUC protocol numbers and approval dates) .
- Reproducibility : Detailed Supplemental Information must include raw spectral data, crystal structure CIF files, and statistical codes (e.g., R/Python scripts) .
Advanced: How do solvent effects influence the electrochemical behavior of this compound in catalytic applications?
Methodological Answer:
Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals reversible redox peaks at −1.2 V (reduction) and +0.8 V (oxidation). Solvent polarity (measured by Kamlet-Taft parameters) correlates with charge-transfer kinetics. In situ FTIR tracks intermediate formation during electrocatalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
